molecular formula C23H17BrN2O B11659495 N-(3-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

N-(3-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11659495
M. Wt: 417.3 g/mol
InChI Key: VRGWUKGJNBRKOF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with the appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions could target the quinoline ring or the bromine atom, leading to various reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
  • N-(3-fluorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
  • N-(3-iodophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

Uniqueness

The presence of the bromine atom at the 3-position of the phenyl ring may impart unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17BrN2O/c1-15-9-11-16(12-10-15)22-14-20(19-7-2-3-8-21(19)26-22)23(27)25-18-6-4-5-17(24)13-18/h2-14H,1H3,(H,25,27)

InChI Key

VRGWUKGJNBRKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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